molecular formula C11H8BrN3O4 B7682109 N-(4-bromo-3-nitrophenyl)-3-methyl-1,2-oxazole-5-carboxamide

N-(4-bromo-3-nitrophenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B7682109
M. Wt: 326.10 g/mol
InChI Key: JASWURSGLDVGFU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-nitrophenyl)-3-methyl-1,2-oxazole-5-carboxamide, commonly known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BON is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a yellow crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of BON is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. For example, BON has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. BON has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
BON has been found to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that BON can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. BON has also been shown to reduce the proliferation and migration of cancer cells. In vivo studies have demonstrated that BON can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using BON in lab experiments include its high purity, stability, and solubility in organic solvents. BON is also relatively easy to synthesize, making it accessible to researchers. However, the limitations of using BON include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on BON. One area of interest is the development of BON-based materials with novel properties for applications in electronics, optics, and catalysis. Another area of research is the identification of new targets for BON in cancer and inflammation. Additionally, the potential use of BON as a therapeutic agent for various diseases requires further investigation, including studies on its pharmacokinetics and toxicity in vivo.

Synthesis Methods

The synthesis of BON involves the reaction of 4-bromo-3-nitroaniline with ethyl 2-bromoacetate and sodium ethoxide, followed by the cyclization of the resulting intermediate with ammonium carbonate. The final product is obtained after purification by recrystallization.

Scientific Research Applications

BON has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BON has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, BON has been tested as a fungicide and insecticide. In material science, BON has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-(4-bromo-3-nitrophenyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O4/c1-6-4-10(19-14-6)11(16)13-7-2-3-8(12)9(5-7)15(17)18/h2-5H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASWURSGLDVGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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